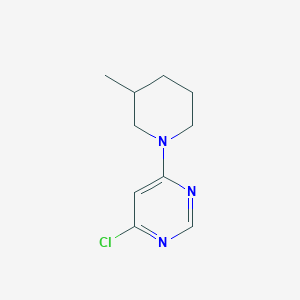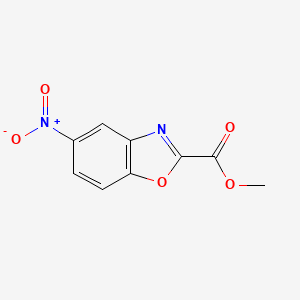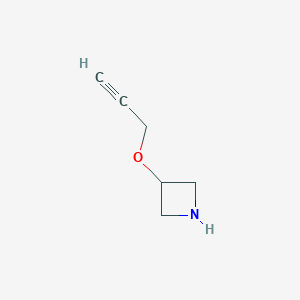
3-(Prop-2-yn-1-yloxy)azetidine
概要
説明
3-(Prop-2-yn-1-yloxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring with a propynyloxy substituent at the third position.
作用機序
Target of Action
Azetidines, a class of compounds to which 3-(2-propynyloxy)azetidine belongs, have been reported to be used as building blocks for polyamines . These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Mode of Action
Azetidines have been reported to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis .
Biochemical Pathways
Azetidines have been shown to interfere with the biosynthesis of mycolic acid , a crucial component of the cell wall of mycobacteria. This suggests that 3-(2-Propynyloxy)azetidine may affect similar pathways.
Result of Action
Azetidines have been reported to inhibit the growth of mycobacteria by interfering with the biosynthesis of mycolic acid . This suggests that 3-(2-Propynyloxy)azetidine may have similar effects.
Action Environment
The stability and efficacy of azetidines can be influenced by factors such as temperature, ph, and the presence of other substances .
生化学分析
Cellular Effects
3-(2-Propynyloxy)azetidine has been shown to influence various cellular processes. Its effects on cell function include modulation of cell signaling pathways, gene expression, and cellular metabolism. For example, azetidine derivatives have been reported to exhibit neuroprotective effects by modulating inflammatory responses and oxidative stress in brain cells . These effects are likely mediated through interactions with specific cellular receptors and enzymes.
Molecular Mechanism
The molecular mechanism of 3-(2-Propynyloxy)azetidine involves its interaction with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, azetidines have been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing oxidative stress and apoptosis . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Propynyloxy)azetidine can change over time. Studies have shown that azetidine derivatives can exhibit stable effects over extended periods, with minimal degradation . Long-term exposure to 3-(2-Propynyloxy)azetidine in vitro and in vivo has been associated with sustained neuroprotective effects, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(2-Propynyloxy)azetidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Transport and Distribution
Within cells and tissues, 3-(2-Propynyloxy)azetidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-(2-Propynyloxy)azetidine can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-yn-1-yloxy)azetidine typically involves the cyclization of appropriate precursors. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as microwave-assisted cyclocondensation in an alkaline aqueous medium . This method is efficient and can be adapted for large-scale synthesis.
化学反応の分析
Types of Reactions: 3-(Prop-2-yn-1-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, where the propynyloxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various functionalized azetidines, which can be further utilized in synthetic chemistry .
科学的研究の応用
3-(Prop-2-yn-1-yloxy)azetidine has a wide range of applications in scientific research:
類似化合物との比較
Azetidine: A simpler analog without the propynyloxy group.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: A derivative with a naphthalene substituent.
Aziridine: A three-membered ring analog with different reactivity.
Uniqueness: 3-(Prop-2-yn-1-yloxy)azetidine is unique due to its propynyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research purposes .
特性
IUPAC Name |
3-prop-2-ynoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-3-8-6-4-7-5-6/h1,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHBQEARYRWYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307680 | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-74-5 | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Propyn-1-yloxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


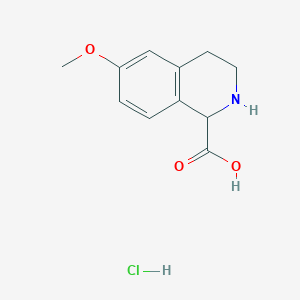
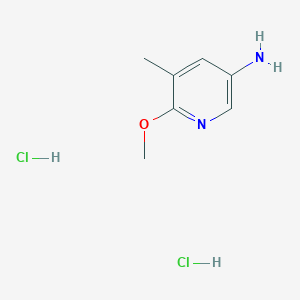

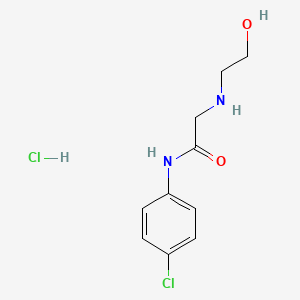

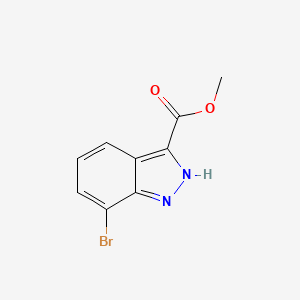
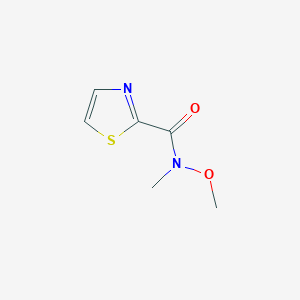


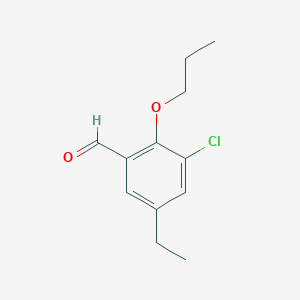
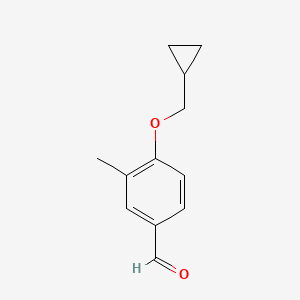
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
